REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cu]I.C(NCC)C>[CH3:1][Si:2]([CH3:4])([CH3:3])[C:5]#[C:6][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1
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Name
|
|
Quantity
|
1.2 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#C
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)Cl
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)NCC
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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palladium dichloro-bis(acetonitrile)
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Quantity
|
0.06 g
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Type
|
reactant
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Smiles
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|
Name
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copper-(I) iodide
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Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Type
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CUSTOM
|
Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To the colourless solution obtained there
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Type
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TEMPERATURE
|
Details
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The reaction solution is subsequently heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to 25° the reaction solution
|
Type
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CUSTOM
|
Details
|
is evaporated at 40° under reduced pressure
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Type
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ADDITION
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Details
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50 ml of ethanol are subsequently added to the residue
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Type
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CUSTOM
|
Details
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the mixture is again evaporated
|
Type
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FILTRATION
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Details
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The crude product is filtered over 30 g of silica gel with ethyl acetate
|
Type
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CUSTOM
|
Details
|
the eluate is evaporated
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Type
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DISTILLATION
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Details
|
1.0 g thereof is distilled in a bulb tube at 70°/0.1 Pa, whereby there
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CC1=NC=C(C=C1)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |